CST626

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

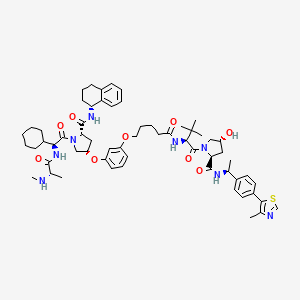

分子式 |

C61H82N8O9S |

|---|---|

分子量 |

1103.4 g/mol |

IUPAC 名称 |

(2S,4R)-1-[(2S)-2-[5-[3-[(3S,5S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]oxyphenoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C61H82N8O9S/c1-37(40-26-28-43(29-27-40)54-38(2)63-36-79-54)64-57(73)50-31-44(70)34-68(50)60(76)55(61(4,5)6)66-52(71)25-13-14-30-77-45-21-16-22-46(32-45)78-47-33-51(58(74)65-49-24-15-20-41-17-11-12-23-48(41)49)69(35-47)59(75)53(42-18-9-8-10-19-42)67-56(72)39(3)62-7/h11-12,16-17,21-23,26-29,32,36-37,39,42,44,47,49-51,53,55,62,70H,8-10,13-15,18-20,24-25,30-31,33-35H2,1-7H3,(H,64,73)(H,65,74)(H,66,71)(H,67,72)/t37-,39-,44+,47-,49+,50-,51-,53-,55+/m0/s1 |

InChI 键 |

SMENADKMMXTZAZ-FMVATYOPSA-N |

手性 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOC4=CC(=CC=C4)O[C@H]5C[C@H](N(C5)C(=O)[C@H](C6CCCCC6)NC(=O)[C@H](C)NC)C(=O)N[C@@H]7CCCC8=CC=CC=C78)O |

规范 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOC4=CC(=CC=C4)OC5CC(N(C5)C(=O)C(C6CCCCC6)NC(=O)C(C)NC)C(=O)NC7CCCC8=CC=CC=C78)O |

产品来源 |

United States |

Foundational & Exploratory

The Function of CST626 PROTAC: An In-depth Technical Guide

Abstract

CST626 is a potent, cell-permeable Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Inhibitor of Apoptosis Proteins (IAPs). As a "pan-IAP" degrader, this compound effectively induces the degradation of cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP).[1][2] This targeted protein degradation leads to the inhibition of cancer cell viability and the induction of apoptosis, making this compound a valuable tool for research in oncology and a potential therapeutic agent. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound.

Mechanism of Action

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins.[3][4] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[4][5]

This compound functions by forming a ternary complex between an IAP protein and the E3 ubiquitin ligase machinery. A critical feature of cIAP1 and cIAP2 is that they are themselves E3 ubiquitin ligases, containing a Really Interesting New Gene (RING) domain that facilitates the transfer of ubiquitin.[6] this compound leverages this by inducing the auto-ubiquitination of cIAP1 and cIAP2, leading to their subsequent degradation by the 26S proteasome. The degradation of XIAP is also achieved, likely through its association with cIAP1/2, which provides the E3 ligase activity for its ubiquitination. This catalytic process, where a single molecule of this compound can induce the degradation of multiple IAP protein molecules, allows for potent and sustained protein knockdown at sub-stoichiometric concentrations.[7]

The degradation of IAPs has significant downstream consequences. IAPs are key negative regulators of apoptosis and play a crucial role in the nuclear factor-kappa B (NF-κB) signaling pathway.[6][8] By degrading IAPs, this compound relieves the inhibition of caspases, leading to the activation of the apoptotic cascade. Furthermore, the removal of cIAP1 and cIAP2 leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.[4][9]

Signaling Pathway and Experimental Workflow

The signaling pathway initiated by this compound and a typical experimental workflow for its characterization are depicted below.

Caption: Mechanism of this compound-induced IAP degradation and downstream signaling.

Caption: A typical experimental workflow for evaluating this compound PROTAC.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, summarized below.

Table 1: Protein Degradation Efficacy of this compound

| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) |

| XIAP | MM.1S | 0.7 | 90-99 | 16 |

| cIAP1 | MM.1S | 2.4 | 90-99 | 16 |

| cIAP2 | MM.1S | 6.2 | 90-99 | 16 |

| DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation achieved.[10][11] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| SUDHL6 | Lymphoma | 0.0016 |

| MOLM13 | Leukemia | 0.0021 |

| NCI-H929 | Myeloma | 0.0085 |

| K562 | Leukemia | 0.42 |

| DB | Lymphoma | 0.46 |

| JJN3 | Myeloma | 1.14 |

| HEL | Leukemia | 1.17 |

| SUDHL4 | Lymphoma | 1.69 |

| RPMI-8826 | Myeloma | 2.54 |

| IC50: The concentration of the compound that inhibits cell viability by 50%.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for determining the DC50 and IC50 values of this compound.

Protocol for DC50 Determination via Western Blot

This protocol describes the quantification of target protein degradation following treatment with this compound.

-

Cell Culture and Treatment:

-

Seed MM.1S cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.

-

Allow cells to adhere and stabilize overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).

-

Treat cells with varying concentrations of this compound for a specified duration (e.g., 16 hours). Include a vehicle control (DMSO-treated) group.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate the lysates on ice for 30 minutes, with occasional vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.

-

Denature the proteins by boiling at 95-100°C for 5-10 minutes.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against XIAP, cIAP1, cIAP2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to the corresponding loading control band.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of protein degradation against the logarithm of the this compound concentration and fit a dose-response curve to determine the DC50 and Dmax values.

-

Protocol for IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures the effect of this compound on cell viability by quantifying ATP levels.

-

Cell Seeding:

-

Seed cancer cell lines in opaque-walled 96-well plates at a pre-determined optimal density in 100 µL of culture medium per well.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate overnight at 37°C in a humidified CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium at 2X the final desired concentrations.

-

Add 100 µL of the this compound dilutions to the respective wells. For the vehicle control wells, add medium containing the same final concentration of DMSO.

-

Incubate the plate for a specified period (e.g., 96 hours).

-

-

Assay and Measurement:

-

Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from medium-only wells) from all experimental readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (set to 100% viability).

-

Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[2][11][12]

-

Conclusion

This compound is a highly effective PROTAC that induces the degradation of XIAP, cIAP1, and cIAP2. Its ability to potently degrade these key apoptosis regulators translates into significant anti-proliferative effects across a range of cancer cell lines. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and scientists in the field of targeted protein degradation and drug development, facilitating further investigation into the therapeutic potential of IAP-degrading PROTACs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 4. Two distinct signalling cascades target the NF-κB regulatory factor c-IAP1 for degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Activation of noncanonical NF-κB requires coordinated assembly of a regulatory complex of the adaptors cIAP1, cIAP2, TRAF2, TRAF3 and the kinase NIK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. OUH - Protocols [ous-research.no]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Role of IAP Proteins in Cancer Cell Survival

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inhibitor of Apoptosis (IAP) proteins are a family of crucial regulators of programmed cell death (apoptosis) and other vital cellular processes, including signaling pathways that govern inflammation and cell proliferation.[1][2][3][4] Their overexpression is a common feature in a wide array of human cancers and is frequently associated with tumor progression, resistance to therapy, and poor patient prognosis.[1][3][5][6] IAPs exert their pro-survival functions primarily through the direct inhibition of caspases—the key executioners of apoptosis—and by modulating signaling cascades such as the Nuclear Factor-kappa B (NF-κB) pathway.[2][5] This central role in tumor cell survival has made IAPs attractive targets for novel anticancer therapies.[1][7] This guide provides a detailed examination of the molecular mechanisms of IAP proteins, their dysregulation in cancer, and the methodologies used to study them, offering a comprehensive resource for professionals in oncology research and drug development.

The Inhibitor of Apoptosis (IAP) Protein Family

The human IAP family consists of eight members, each characterized by the presence of at least one Baculovirus IAP Repeat (BIR) domain, which is essential for their anti-apoptotic functions.[1][2] The most extensively studied members in the context of cancer are:

-

XIAP (X-linked IAP): The most potent endogenous caspase inhibitor.[1]

-

cIAP1 and cIAP2 (cellular IAP1 and IAP2): Key regulators of NF-κB signaling and apoptosis.

-

Survivin: Plays a dual role in inhibiting apoptosis and regulating cell division.[8][9][10]

-

ML-IAP (Melanoma IAP)/Livin: Implicated in apoptosis resistance in several cancers.[2]

These proteins act as a final line of defense against apoptosis, blocking the pathway at the level of effector caspases.[11]

Core Mechanisms of IAP-Mediated Cancer Cell Survival

IAP proteins promote cancer cell survival through several distinct, yet interconnected, mechanisms.

Direct Caspase Inhibition

XIAP is the only human IAP that directly and potently inhibits initiator and effector caspases.[1]

-

Inhibition of Effector Caspases (Caspase-3 and -7): XIAP uses its second BIR domain (BIR2) and the preceding linker region to bind to and block the active sites of caspase-3 and caspase-7.[12][13] This interaction prevents the cleavage of key cellular substrates, thereby halting the execution phase of apoptosis.

-

Inhibition of Initiator Caspase (Caspase-9): The BIR3 domain of XIAP binds to monomeric caspase-9, preventing its dimerization and subsequent activation within the apoptosome complex.[14] This effectively stops the intrinsic apoptosis pathway at its initiation point.

The natural antagonist of IAPs is the mitochondrial protein Smac (Second mitochondria-derived activator of caspases)/DIABLO.[15] Upon apoptotic stimulation, Smac is released into the cytosol, where its N-terminal motif (AVPI) binds to the BIR domains of XIAP, displacing the bound caspases and allowing apoptosis to proceed.[16][17][18]

Signaling Pathway: XIAP-Mediated Caspase Inhibition

Caption: XIAP inhibits both initiator (Caspase-9) and effector (Caspase-3/7) caspases.

Regulation of NF-κB Signaling

cIAP1 and cIAP2 are critical regulators of the NF-κB pathway, which controls the expression of genes involved in inflammation, immunity, and cell survival.[4]

-

Role as E3 Ubiquitin Ligases: cIAP1 and cIAP2 possess a C-terminal RING domain that functions as an E3 ubiquitin ligase.[19] In the context of Tumor Necrosis Factor-alpha (TNF-α) signaling, cIAPs are recruited to the TNFR1 signaling complex. Here, they mediate the K63-linked polyubiquitination of RIP1 (Receptor-Interacting Protein 1), which serves as a scaffold to recruit and activate the IKK (IκB kinase) complex.[20] Activated IKK then phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate pro-survival gene transcription.

-

Regulation of the Non-Canonical NF-κB Pathway: cIAPs also negatively regulate the non-canonical NF-κB pathway by constitutively targeting the kinase NIK (NF-κB-inducing kinase) for proteasomal degradation.[19][20]

By promoting canonical NF-κB activation, cIAPs contribute to the survival of cancer cells, particularly in inflammatory tumor microenvironments.[21]

Signaling Pathway: cIAP1/2 in Canonical NF-κB Activation

Caption: cIAP1/2 mediate RIP1 ubiquitination, leading to NF-κB activation.

Regulation of Mitosis

Survivin is unique among IAPs for its essential role in cell division.[8][9][10] It is a component of the chromosomal passenger complex (CPC), which is critical for proper chromosome segregation and cytokinesis.[10] Survivin expression is highly regulated during the cell cycle, peaking at the G2/M phase.[22] In cancer, survivin is often constitutively overexpressed, which not only contributes to apoptosis evasion but also promotes uncontrolled cell proliferation and may lead to aneuploidy, a hallmark of cancer.[9][10]

IAP Overexpression in Cancer: Quantitative Insights

The upregulation of IAP proteins is a common event in a vast number of malignancies, often correlating with more aggressive disease and resistance to treatment.[1][6]

| IAP Member | Associated Cancers | Clinical Correlation | References |

| XIAP | Breast, Lung, Renal, Bladder, Ovarian, Pancreatic Cancers, Glioblastoma, AML | High expression linked to poor prognosis, chemoresistance (e.g., to Lapatinib, Imatinib), and metastasis.[1][5] | [1][2][5][23] |

| cIAP1/cIAP2 | Breast Cancer (node-positive), Osteosarcoma, MALT Lymphoma, Hepatoma, Cervical & Esophageal Carcinomas | Gene amplification (11q22 locus) is common.[24][25] High expression correlates with advanced disease and poor prognosis.[2][3] | [1][2][3][25] |

| Survivin | Expressed in the vast majority of human tumors (e.g., Breast, Lung, Colon, Prostate, HCC) | Upregulation is one of the most common molecular alterations in cancer.[1] Associated with poor prognosis, increased recurrence, and resistance to chemo- and radiotherapy.[1][9] | [1][9][26] |

| Livin/ML-IAP | Melanoma, Hepatocellular Carcinoma (HCC), Glioblastoma | Overexpression in HCC.[26] In glioblastomas, correlates with worse progression-free and overall survival.[2] | [2][26] |

Therapeutic Targeting of IAP Proteins

The critical role of IAPs in cancer survival makes them prime targets for therapeutic intervention.[3][7] The most advanced strategy involves the development of Smac mimetics .

Smac Mimetics

Smac mimetics are small molecules designed to mimic the N-terminal AVPI motif of endogenous Smac/DIABLO.[16][27] They bind to the BIR domains of IAPs, primarily cIAP1, cIAP2, and XIAP.[27][28]

-

Mechanism of Action:

-

cIAP1/2 Degradation: Binding of a Smac mimetic to cIAP1/2 induces a conformational change that stimulates their E3 ligase auto-ubiquitination activity, leading to their rapid proteasomal degradation.[27]

-

NF-κB Activation & TNF-α Production: The degradation of cIAP1/2 removes the negative regulation on NIK, leading to activation of the non-canonical NF-κB pathway. This can, in some tumor cells, induce the production and secretion of TNF-α.

-

Sensitization to Apoptosis: The secreted TNF-α then acts in an autocrine or paracrine manner on the tumor cells. In the absence of cIAP1/2, the TNFR1 signaling complex cannot activate pro-survival NF-κB and instead switches to a pro-apoptotic complex (Complex II), leading to caspase-8 activation and apoptosis.[27][29]

-

XIAP Antagonism: Smac mimetics also bind to XIAP, displacing caspases and further lowering the threshold for apoptosis.[28]

-

Several Smac mimetics (e.g., Xevinapant, Birinapant, Tolinapant) are currently in clinical trials, primarily in combination with chemotherapy, radiation, or immunotherapy, showing promising results in various cancers, including head and neck squamous cell carcinoma.[5][30][31][32]

Logical Relationship: Mechanism of Action of Smac Mimetics

References

- 1. Inhibitor of Apoptosis Proteins: Promising Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]

- 6. Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The inhibitor of apoptosis proteins as therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Survivin: key regulator of mitosis and apoptosis and novel target for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. [Role of survivin in mitosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. X-linked Inhibitor of Apoptosis Protein (XIAP) Inhibits Caspase-3 and -7 in Distinct Modes* | Semantic Scholar [semanticscholar.org]

- 13. XIAP inhibits caspase-3 and -7 using two binding sites: evolutionarily conserved mechanism of IAPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of XIAP-mediated inhibition of caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of Smac/DIABLO in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Structural basis of IAP recognition by Smac/DIABLO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Emerging Importance of Survivin in Stem Cells and Cancer: the Development of New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Apoptosis - Wikipedia [en.wikipedia.org]

- 24. mdpi.com [mdpi.com]

- 25. IAP proteins as targets for drug development in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Inhibitors of apoptosis proteins (IAPs) expression and their prognostic significance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. aacrjournals.org [aacrjournals.org]

- 30. The expanding role of IAP antagonists for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 31. aacrjournals.org [aacrjournals.org]

- 32. mdpi.com [mdpi.com]

An In-depth Technical Guide to Targeted Protein Degradation with CST626

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block the function of a protein, TPD offers the advantage of removing the entire protein, thereby abrogating both its enzymatic and scaffolding functions.[2] This is achieved through the use of small molecules, most notably Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker.[3] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[4]

CST626: A Potent Pan-IAP Degrader

This compound is a potent, pan-IAP (Inhibitor of Apoptosis Protein) degrader PROTAC.[5][6] It is designed to induce the degradation of three key IAP family members: X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2).[4][5] By targeting these proteins for degradation, this compound can modulate critical signaling pathways involved in cell survival and apoptosis.

Mechanism of Action

This compound functions by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase to target XIAP, cIAP1, and cIAP2 for ubiquitination and subsequent proteasomal degradation.[7] The degradation of these IAPs is expected to lead to the activation of apoptotic pathways and modulation of NF-κB signaling in cancer cells.

Quantitative Data for this compound

The following tables summarize the in vitro activity of this compound in various cancer cell lines.

Table 1: Degradation of IAP Proteins by this compound in MM.1S Cells [5][6]

| Target Protein | DC50 (nM) |

| XIAP | 0.7 |

| cIAP1 | 2.4 |

| cIAP2 | 6.2 |

DC50: Half-maximal degradation concentration after 16 hours of treatment.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [2][5]

| Cell Line | Cancer Type | IC50 (μM) |

| SUDHL6 | Diffuse Large B-cell Lymphoma | 0.0016 |

| MOLM13 | Acute Myeloid Leukemia | 0.0021 |

| NCI-H929 | Multiple Myeloma | 0.0085 |

| K562 | Chronic Myeloid Leukemia | 0.42 |

| DB | Diffuse Large B-cell Lymphoma | 0.46 |

| JJN3 | Multiple Myeloma | 1.14 |

| HEL | Erythroleukemia | 1.17 |

| SUDHL4 | Diffuse Large B-cell Lymphoma | 1.69 |

| RPMI-8826 | Multiple Myeloma | 2.54 |

IC50: Half-maximal inhibitory concentration after 96 hours of treatment.

Signaling Pathways Modulated by this compound

The degradation of XIAP, cIAP1, and cIAP2 by this compound is predicted to have significant downstream effects on key signaling pathways that regulate apoptosis and cell survival.

Apoptosis Induction

XIAP is a potent inhibitor of caspases, the key executioners of apoptosis. It directly binds to and inhibits caspase-3, -7, and -9. cIAP1 and cIAP2 also contribute to the inhibition of apoptosis, in part by promoting the ubiquitination and degradation of pro-apoptotic proteins. By degrading these IAPs, this compound is expected to relieve the inhibition of caspases, leading to the induction of apoptosis.

Modulation of NF-κB Signaling

cIAP1 and cIAP2 are critical regulators of both the canonical and non-canonical NF-κB signaling pathways. In the non-canonical pathway, cIAP1 and cIAP2 mediate the ubiquitination and degradation of NF-κB-inducing kinase (NIK), a key activator of this pathway. Degradation of cIAP1 and cIAP2 by this compound would lead to the stabilization of NIK and activation of the non-canonical NF-κB pathway. The consequences of this activation are context-dependent and can include both pro- and anti-tumorigenic effects.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize PROTACs like this compound.

Western Blotting for Protein Degradation

This protocol describes the detection of IAP protein levels in cell lysates following treatment with this compound.

1. Cell Culture and Treatment:

-

Culture MM.1S cells in appropriate media and conditions.

-

Seed cells in 6-well plates at a density that will allow for logarithmic growth during the experiment.

-

Treat cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against XIAP, cIAP1, cIAP2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the intensity of the target protein bands to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control for each concentration of this compound.

-

Plot the percentage of remaining protein against the log of the this compound concentration and fit a dose-response curve to determine the DC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of this compound on the viability of cancer cell lines.

1. Cell Seeding:

-

Seed cancer cells in 96-well plates at an appropriate density for each cell line.

-

Allow cells to adhere and resume growth for 24 hours.

2. Compound Treatment:

-

Treat cells with a serial dilution of this compound for a specified duration (e.g., 96 hours). Include a vehicle control.

3. MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

4. Formazan (B1609692) Solubilization:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound.

-

Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

In Vivo Studies

As of the current date, no in vivo efficacy, pharmacokinetic, or pharmacodynamic data for this compound has been made publicly available. Such studies would be crucial for the further development of this compound as a therapeutic agent and would typically involve xenograft models in immunocompromised mice to assess anti-tumor activity and tolerability.

Conclusion

This compound is a potent pan-IAP degrader that demonstrates significant in vitro activity against a range of cancer cell lines. Its mechanism of action, involving the targeted degradation of XIAP, cIAP1, and cIAP2, offers a promising therapeutic strategy for cancers that are dependent on these anti-apoptotic proteins. Further investigation, particularly in in vivo models, is warranted to fully elucidate the therapeutic potential of this compound. This guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the field of targeted protein degradation.

References

- 1. Discovery of pan-IAP degraders via a CRBN recruiting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tocris Bioscience CST 626 2 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.at]

- 3. Caspase activation as a versatile assay platform for detection of cytotoxic bacterial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CST 626 Supplier | CAS 3033993-13-1 | this compound | Tocris Bioscience [tocris.com]

- 7. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Tripartite Antagonist: A Technical Guide to the Pan-IAP Degrader CST626 and its Targeting of XIAP, cIAP1, and cIAP2

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of apoptosis regulation and cancer therapeutics, the Inhibitor of Apoptosis (IAP) proteins stand as critical sentinels, often aberrantly expressed in malignant cells to promote survival and chemoresistance.[1][2] Among these, X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2) are key regulators of programmed cell death and inflammatory signaling pathways.[3] CST626 is a potent, pan-IAP degrader that operates through the Proteolysis Targeting Chimera (PROTAC) technology.[4] This technical guide provides an in-depth overview of this compound, its target proteins, mechanism of action, and the experimental methodologies used for its characterization.

Core Target Proteins: XIAP, cIAP1, and cIAP2

The IAP family of proteins is characterized by the presence of one to three baculoviral IAP repeat (BIR) domains, which are crucial for their anti-apoptotic functions.[4][5]

-

XIAP (X-linked inhibitor of apoptosis): The most potent endogenous inhibitor of caspases, XIAP directly binds to and neutralizes the activity of caspase-3, -7, and -9, thereby blocking both the intrinsic and extrinsic apoptosis pathways.[6][7]

-

cIAP1 (cellular inhibitor of apoptosis 1) and cIAP2 (cellular inhibitor of apoptosis 2): These closely related proteins are key regulators of the NF-κB signaling pathway.[8][9] While they are less potent direct caspase inhibitors compared to XIAP, they play a crucial role in cell survival and inflammation by ubiquitinating key signaling molecules.[8][9]

This compound: A PROTAC-Mediated Pan-IAP Degrader

This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of its target proteins.[4] It consists of a ligand that binds to the BIR domains of XIAP, cIAP1, and cIAP2, connected via a linker to a ligand that recruits an E3 ubiquitin ligase.[10] This ternary complex formation leads to the polyubiquitination of the IAP proteins, marking them for degradation by the proteasome.

Quantitative Data Summary

The following tables summarize the degradation potency and cytotoxic activity of this compound against its target proteins and various cancer cell lines.

| Target Protein | DC50 (nM) in MM.1S cells |

| XIAP | 0.7[4] |

| cIAP1 | 2.4[4] |

| cIAP2 | 6.2[4] |

Table 1: Degradation Potency of this compound. The half-maximal degradation concentration (DC50) values for XIAP, cIAP1, and cIAP2 following treatment with this compound in multiple myeloma (MM.1S) cells.

| Cell Line | Cancer Type | IC50 (µM) |

| SUDHL6 | Diffuse Large B-cell Lymphoma | 0.0016 |

| MOLM13 | Acute Myeloid Leukemia | 0.0021 |

| NCI-H929 | Multiple Myeloma | 0.0085 |

| K562 | Chronic Myeloid Leukemia | 0.42 |

| DB | Diffuse Large B-cell Lymphoma | 0.46 |

| JJN3 | Multiple Myeloma | 1.14 |

| HEL | Erythroleukemia | 1.17 |

| SUDHL4 | Diffuse Large B-cell Lymphoma | 1.69 |

| RPMI-8226 | Multiple Myeloma | 2.54 |

Table 2: In Vitro Cytotoxicity of this compound. The half-maximal inhibitory concentration (IC50) values of this compound in a panel of cancer cell lines after 96 hours of treatment.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by degrading XIAP, cIAP1, and cIAP2, thereby impacting two critical cellular pathways: apoptosis and NF-κB signaling.

Apoptosis Pathway

By degrading XIAP, this compound removes a key inhibitor of caspases, sensitizing cancer cells to apoptotic stimuli. The degradation of cIAP1 and cIAP2 also contributes to apoptosis induction, albeit through a more indirect mechanism involving the regulation of signaling complexes.

NF-κB Signaling Pathway

cIAP1 and cIAP2 are critical components of the TNF-α signaling pathway, where they act as E3 ligases to regulate the activation of the NF-κB transcription factor. By degrading cIAP1 and cIAP2, this compound can modulate NF-κB activity, which has complex and context-dependent effects on cancer cell survival.

Experimental Protocols

Determination of DC50 by Western Blot

This protocol details the quantification of target protein degradation in response to this compound treatment.

1. Cell Culture and Treatment:

- Seed cells (e.g., MM.1S) in 6-well plates and allow them to adhere overnight.

- Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[11]

3. SDS-PAGE and Western Blotting:

- Normalize protein concentrations and prepare samples with Laemmli buffer.

- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

- Incubate the membrane with primary antibodies against XIAP, cIAP1, cIAP2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]

- Detect the signal using an ECL substrate and an imaging system.[11][12]

4. Data Analysis:

- Quantify the band intensities using densitometry software.

- Normalize the target protein band intensity to the loading control.

- Calculate the percentage of protein degradation relative to the vehicle control for each this compound concentration.

- Plot the percentage of degradation against the log of the this compound concentration and fit a dose-response curve to determine the DC50 value.

Cell Viability (MTT) Assay

This protocol measures the cytotoxic effect of this compound on cancer cell lines.

1. Cell Seeding:

2. Compound Treatment:

- Treat cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 96 hours).[1]

3. MTT Incubation:

- Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1]

4. Solubilization and Absorbance Reading:

- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1][14]

- Measure the absorbance at 570 nm using a microplate reader.[1]

5. Data Analysis:

- Subtract the background absorbance from all readings.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Experimental Workflow for Characterization of this compound

The following diagram outlines a comprehensive workflow for the preclinical characterization of a novel IAP degrader like this compound.

Conclusion

This compound represents a promising therapeutic strategy by targeting the degradation of key anti-apoptotic proteins XIAP, cIAP1, and cIAP2. Its ability to induce apoptosis and modulate NF-κB signaling underscores the potential of PROTAC technology in oncology. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of this and similar targeted protein degraders. This in-depth technical overview serves as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics.

References

- 1. protocols.io [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of apoptosis (IAP) protein family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Cytoplasmic and Nuclear Functions of cIAP1 | MDPI [mdpi.com]

- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. XIAP promotes the expansion and limits the contraction of CD8 T cell response through cell extrinsic and intrinsic mechanisms respectively - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Attributes | Graphviz [graphviz.org]

- 9. researchgate.net [researchgate.net]

- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. broadpharm.com [broadpharm.com]

The Core Principles of PROTAC Technology Exemplified by CST626: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells. Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome. A key advantage of this system is its catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target protein molecules.

CST626: A Pan-IAP Degrader PROTAC

This compound is a potent, pan-Inhibitor of Apoptosis (IAP) protein degrader. It is designed to target and degrade cellular IAP 1 (cIAP1), cellular IAP 2 (cIAP2), and X-linked IAP (XIAP). IAP proteins are critical regulators of cell death and survival pathways, and their overexpression is implicated in various cancers, contributing to tumor cell survival and resistance to therapy.[2][3] By inducing the degradation of these key IAP proteins, this compound effectively promotes apoptosis in cancer cells.

Mechanism of Action of this compound

The mechanism of action for this compound follows the general principles of PROTAC technology. The this compound molecule simultaneously binds to an IAP protein (the protein of interest) and an E3 ubiquitin ligase. This forms a ternary complex, bringing the E3 ligase in close proximity to the IAP protein. The E3 ligase then facilitates the transfer of ubiquitin molecules to the IAP protein. This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the IAP protein.

Caption: General mechanism of action of a PROTAC, such as this compound.

Signaling Pathway of IAP Degradation

The degradation of cIAP1, cIAP2, and XIAP by this compound has profound effects on cellular signaling, primarily by promoting apoptosis. These IAP proteins normally function to inhibit caspases, which are the key executioners of apoptosis.[2][4] Specifically, XIAP is a potent inhibitor of caspase-3, -7, and -9.[4][5] cIAP1 and cIAP2, in addition to weakly inhibiting caspases, play a crucial role in the NF-κB signaling pathway, which promotes cell survival. By degrading these IAPs, this compound removes the brakes on apoptosis and can alter cell survival signaling.

Caption: Simplified signaling pathway showing this compound-induced apoptosis.

Quantitative Data for this compound

The efficacy of this compound has been quantified through the determination of its half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) in various cell lines.

| Parameter | Target Protein | Value (nM) | Cell Line |

| DC50 | XIAP | 0.7 | MM.1S |

| cIAP1 | 2.4 | MM.1S | |

| cIAP2 | 6.2 | MM.1S |

| Cell Line | IC50 (µM) |

| SUDHL6 | 0.0016 |

| MOLM13 | 0.0021 |

| NCI-H929 | 0.0085 |

| K562 | 0.42 |

| DB | 0.46 |

| JJN3 | 1.14 |

| HEL | 1.17 |

| SUDHL4 | 1.69 |

| RPMI-8826 | 2.54 |

Experimental Protocols

Determination of DC50 by Western Blot

This protocol outlines the steps to determine the concentration of this compound required to degrade 50% of the target IAP proteins.

Caption: Experimental workflow for DC50 determination.

1. Cell Culture and Treatment:

-

Seed MM.1S cells in a 6-well plate at a density that allows for logarithmic growth during the treatment period.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a fixed duration (e.g., 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis:

-

After treatment, harvest the cells and wash with ice-cold PBS.

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

3. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

4. Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies specific for XIAP, cIAP1, cIAP2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the chemiluminescent signal using an appropriate imaging system.

5. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein bands to the loading control.

-

Plot the percentage of protein remaining against the logarithm of the this compound concentration and fit a dose-response curve to determine the DC50 value.

Determination of IC50 by MTT Assay

This protocol is used to measure the concentration of this compound that inhibits cell viability by 50%.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of apoptosis (IAP) protein family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Inhibitor of apoptosis - Wikipedia [en.wikipedia.org]

- 5. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for CST626, a Pan-IAP PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

CST626 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of Inhibitor of Apoptosis Proteins (IAPs). As a heterobifunctional molecule, this compound simultaneously binds to an E3 ubiquitin ligase and the target IAP, leading to the ubiquitination and subsequent proteasomal degradation of the IAP. This targeted protein degradation offers a powerful approach to sensitize cancer cells to apoptotic signals. This compound is a pan-IAP degrader, effectively targeting XIAP, cIAP1, and cIAP2 for degradation. These application notes provide detailed protocols for the cellular characterization of this compound.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It forms a ternary complex between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and an IAP (XIAP, cIAP1, or cIAP2). This proximity induces the E3 ligase to tag the IAP with ubiquitin chains, marking it for degradation by the 26S proteasome. The degradation of anti-apoptotic IAPs can lead to the activation of caspases and induction of apoptosis in cancer cells.

Caption: Mechanism of action of this compound as a pan-IAP PROTAC degrader.

Data Presentation

Table 1: In Vitro Degradation Potency of this compound

| Target Protein | Cell Line | DC50 (nM) at 16 hours | Dmax (%) |

| XIAP | MM.1S | 0.7 | 90-99 |

| cIAP1 | MM.1S | 2.4 | 90-99 |

| cIAP2 | MM.1S | 6.2 | 90-99 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) at 96 hours |

| SUDHL6 | Diffuse Large B-cell Lymphoma | 16 |

| MOLM13 | Acute Myeloid Leukemia | 21 |

| NCI-H929 | Multiple Myeloma | 8.5 |

| K526 | Chronic Myelogenous Leukemia | 420 |

| DB | Diffuse Large B-cell Lymphoma | 460 |

| JJN3 | Multiple Myeloma | 1140 |

| HEL | Erythroleukemia | 1170 |

| SUDHL4 | Diffuse Large B-cell Lymphoma | 1690 |

| RPMI-8826 | Multiple Myeloma | 2540 |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

This protocol outlines the basic steps for culturing cancer cell lines for use in experiments with this compound.

Materials:

-

Appropriate cancer cell line (e.g., SUDHL6, MOLM13)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Sterile cell culture flasks, plates, and pipettes

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For suspension cells (e.g., MOLM13, SUDHL6), monitor cell density and split the culture every 2-3 days to maintain exponential growth.

-

For adherent cells, passage them when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, and re-seed at the desired density.

-

Regularly check cells for viability and morphology using a microscope.

Protocol 2: Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the IC50 value of this compound in cancer cell lines.

Caption: Workflow for determining cell viability using MTS/MTT assay.

Materials:

-

Cancer cell lines

-

96-well clear-bottom plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete growth medium

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Allow cells to attach overnight (for adherent cells).

-

Prepare serial dilutions of this compound in complete medium. A typical final concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO only).

-

Add the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate for 96 hours at 37°C and 5% CO2.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or add 10 µL of MTT reagent and incubate for 4 hours, followed by the addition of 100 µL of solubilization solution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Protocol 3: Western Blotting for IAP Degradation

This protocol is used to quantify the degradation of XIAP, cIAP1, and cIAP2 upon treatment with this compound.

Application Notes and Protocols for the In Vivo Use of CST626 in Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

No publicly available in vivo data for CST626 has been identified. The following application notes and protocols are based on the known in vitro mechanism of action of this compound as a pan-IAP degrader PROTAC and general practices for in vivo studies of similar molecules. These are intended to serve as a starting point and a representative guide. Researchers must conduct their own dose-finding, toxicology, and efficacy studies to determine the optimal experimental conditions for this compound in any specific in vivo cancer model.

Introduction to this compound

This compound is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that functions as a pan-inhibitor of apoptosis (IAP) protein degrader. It is designed to simultaneously induce the degradation of three key IAP family members: X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2). By hijacking the ubiquitin-proteasome system, this compound offers a promising strategy to overcome cancer cell resistance to apoptosis.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value |

| DC₅₀ (XIAP Degradation) | MM.1S | 0.7 nM |

| DC₅₀ (cIAP1 Degradation) | MM.1S | 2.4 nM |

| DC₅₀ (cIAP2 Degradation) | MM.1S | 6.2 nM |

| IC₅₀ (Cell Viability) | SUDHL6 | 1.6 nM |

| MOLM13 | 2.1 nM | |

| NCI-H929 | 8.5 nM | |

| K562 | 0.42 µM | |

| DB | 0.46 µM | |

| JJN3 | 1.14 µM | |

| HEL | 1.17 µM | |

| SUDHL4 | 1.69 µM | |

| RPMI-8826 | 2.54 µM |

Proposed Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the BIR domains of IAP proteins and a ligand that recruits an E3 ubiquitin ligase. This dual binding brings the IAP proteins into close proximity with the E3 ligase, leading to their polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of XIAP, cIAP1, and cIAP2 is expected to remove their inhibitory effects on caspases, thereby lowering the threshold for apoptosis and sensitizing cancer cells to cell death signals.

Figure 1: Proposed signaling pathway of this compound.

Experimental Protocols for In Vivo Cancer Models

The following protocols are generalized for the use of a novel PROTAC, like this compound, in a subcutaneous xenograft mouse model.

Animal Model Selection

-

Cell Line Selection: Choose a cancer cell line that has demonstrated sensitivity to this compound in vitro (see Table 1).

-

Animal Strain: Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice) are suitable for subcutaneous xenograft models.

-

Ethics: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Preparation of this compound for In Vivo Administration

A suggested formulation for this compound for in vivo use is as follows. However, solubility and stability should be independently verified.

Table 2: Suggested In Vivo Formulation for this compound

| Component | Percentage |

| DMSO | 10% |

| PEG300 | 40% |

| Tween-80 | 5% |

| Saline | 45% |

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Add PEG300 to the DMSO stock solution and mix thoroughly.

-

Add Tween-80 and mix until the solution is clear.

-

Finally, add saline to the desired final volume and mix well.

-

The solution should be prepared fresh before each administration.

Subcutaneous Xenograft Model Workflow

Figure 2: Experimental workflow for a subcutaneous xenograft model.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10⁶ cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound or vehicle control to the respective groups. The route of administration (e.g., intraperitoneal, intravenous, or oral), dose, and frequency will need to be determined in preliminary studies.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Pharmacodynamic Studies: At the end of the study, tumors can be excised for analysis of IAP protein levels (Western blot or IHC) to confirm target engagement and degradation.

Dose-Finding and Toxicity Studies

-

Maximum Tolerated Dose (MTD): A preliminary MTD study is crucial. This typically involves administering escalating doses of this compound to small groups of mice and monitoring for signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.

-

Pharmacokinetics (PK): PK studies should be performed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which will inform the dosing schedule.

Data Presentation and Interpretation

All quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment and control groups.

Table 3: Example of In Vivo Efficacy Data Summary

| Treatment Group | N | Mean Tumor Volume at Day X (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | 10 | 1500 ± 150 | - | -2 ± 1 |

| This compound (X mg/kg) | 10 | 500 ± 75 | 67 | -5 ± 2 |

Table 4: Example of In Vivo Pharmacodynamic Data Summary

| Treatment Group | N | Relative XIAP Expression (Tumor) | Relative cIAP1 Expression (Tumor) | Relative cIAP2 Expression (Tumor) |

| Vehicle Control | 5 | 100% | 100% | 100% |

| This compound (X mg/kg) | 5 | 15% | 25% | 30% |

Conclusion

This compound is a potent pan-IAP degrader with significant potential for cancer therapy. The provided protocols offer a general framework for initiating in vivo studies. However, due to the lack of specific in vivo data for this compound, it is imperative that researchers conduct thorough preliminary studies to establish the optimal conditions for their specific cancer models. Careful consideration of animal welfare, experimental design, and data analysis will be critical for obtaining reliable and reproducible results.

Application Notes and Protocols: Measuring IAP Degradation by CST626 using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Inhibitor of Apoptosis (IAP) proteins are a family of functionally and structurally related proteins that serve as endogenous regulators of apoptosis and cell survival.[1][2] Members of this family, including XIAP, cIAP1, and cIAP2, are characterized by the presence of one to three baculovirus IAP repeat (BIR) domains, which are crucial for their anti-apoptotic function.[1] IAPs exert their function by directly binding to and inhibiting caspases, the key effector enzymes in the apoptotic cascade.[1][3] Overexpression of IAPs is a common feature in many cancers, contributing to tumor progression and resistance to therapy.[1] Consequently, IAPs have emerged as attractive targets for cancer drug development.

One therapeutic strategy involves the development of small molecules that induce the degradation of IAPs. These agents, often referred to as SMAC mimetics, antagonize IAP function, leading to the activation of apoptotic pathways in cancer cells.[2] This document provides a detailed protocol for utilizing Western blot analysis to measure the degradation of IAP proteins following treatment with CST626, a hypothetical compound designed to induce IAP degradation.

Signaling Pathway of IAP Degradation

In a simplified model, this compound is presumed to act as a SMAC mimetic. Under normal conditions, cIAP1, an E3 ubiquitin ligase, is part of a complex that maintains low levels of NF-κB-inducing kinase (NIK) through proteasomal degradation, thus suppressing the non-canonical NF-κB pathway.[4][5] Upon introduction of a SMAC mimetic like this compound, it binds to the BIR domains of cIAP1, inducing a conformational change that leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 itself.[5][6] This degradation of cIAP1 liberates NIK, leading to the activation of the non-canonical NF-κB pathway, and also sensitizes cells to apoptosis.

Experimental Workflow

The following diagram outlines the major steps in the Western blot protocol for assessing IAP degradation.

Detailed Experimental Protocol

This protocol provides a comprehensive procedure for the detection and quantification of IAP protein levels following treatment with this compound.

Materials:

-

Cell culture reagents

-

This compound compound

-

Phosphate-buffered saline (PBS)

-

RIPA buffer supplemented with protease and phosphatase inhibitors[7]

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies against target IAP proteins (e.g., cIAP1, cIAP2, XIAP) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for different time points as required for the experiment. Include a vehicle-treated control (e.g., DMSO).

-

-

Cell Lysis and Protein Extraction: [8]

-

After treatment, wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Mix the cell lysate with Laemmli sample buffer to a final protein concentration of 1-2 µg/µL.

-

Heat the samples at 95-100°C for 5-10 minutes.[9]

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[9]

-

Run the gel until adequate separation of proteins is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against the target IAP protein (and loading control), diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[9]

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Imaging:

-

Add the chemiluminescent substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the intensity of the target IAP protein band to the corresponding loading control band to account for any variations in protein loading.

-

Data Presentation

The quantitative data obtained from the Western blot analysis can be summarized in tables for clear comparison of the effects of this compound on IAP protein levels.

Table 1: Dose-Dependent Effect of this compound on IAP Protein Levels

| This compound Concentration (µM) | Relative cIAP1 Levels (Normalized to Loading Control) | Relative XIAP Levels (Normalized to Loading Control) |

| 0 (Vehicle) | 1.00 | 1.00 |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 |

Table 2: Time-Course of this compound-Induced IAP Degradation

| Time (hours) | Relative cIAP1 Levels (at X µM this compound) | Relative XIAP Levels (at X µM this compound) |

| 0 | 1.00 | 1.00 |

| 2 | ||

| 4 | ||

| 8 | ||

| 24 |

Troubleshooting

-

Weak or No Signal: Increase the amount of protein loaded, use a fresh antibody dilution, or optimize the exposure time.[7]

-

High Background: Ensure adequate blocking, increase the number and duration of wash steps, and use the recommended antibody concentrations.

-

Non-specific Bands: Use a more specific primary antibody, optimize antibody concentration, and ensure the purity of the protein samples.

Conclusion

This application note provides a comprehensive protocol for the analysis of IAP protein degradation induced by the hypothetical compound this compound using Western blotting. The provided workflow, signaling pathway, and detailed experimental steps offer a robust framework for researchers in the field of drug discovery and development to assess the efficacy of novel IAP-targeting agents. Accurate quantification and clear data presentation, as outlined, are crucial for the evaluation of compound potency and mechanism of action.

References

- 1. c-IAP1 Antibody | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. Ubiquitin-protein ligase activity of X-linked inhibitor of apoptosis protein promotes proteasomal degradation of caspase-3 and enhances its anti-apoptotic effect in Fas-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ubiquitin protein ligase activity of IAPs and their degradation in proteasomes in response to apoptotic stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 8. bio-rad.com [bio-rad.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for CST626 Administration in Murine Models

Disclaimer: As of late 2025, there is no publicly available information regarding the in vivo dosage and administration of the pan-IAP degrader PROTAC, CST626, in mice. The following application notes and protocols are therefore provided as a general framework for researchers and drug development professionals to establish appropriate experimental parameters for a novel compound of this class. These guidelines are based on standard preclinical research practices and should be adapted based on emerging data and specific experimental goals.

Introduction to this compound

This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP1, and cIAP2.[1] By hijacking the ubiquitin-proteasome system, this compound offers a promising therapeutic strategy for cancers where IAPs are overexpressed. The in vitro efficacy of this compound has been demonstrated in various cancer cell lines, with DC50 values in the nanomolar range.[1][2] The successful translation of these in vitro findings to in vivo models requires careful determination of the optimal dosage, administration route, and treatment schedule.

General Workflow for In Vivo Studies

A typical workflow for establishing the in vivo administration protocol for a novel compound like this compound is outlined below. This process begins with dose-range finding and pharmacokinetic studies, followed by efficacy and toxicity assessments.

Figure 1: A generalized experimental workflow for establishing the in vivo administration protocol for a novel compound.

Recommended Administration Routes in Mice

The choice of administration route is critical and depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental model. Common routes for administering therapeutic agents to mice include intravenous, intraperitoneal, subcutaneous, and oral gavage.

| Route of Administration | Recommended Maximum Volume | Recommended Needle Size (Gauge) | Absorption Rate |

| Intravenous (IV) | 0.2 mL | 27-30 | Very Rapid |

| Intraperitoneal (IP) | 2-3 mL | 25-27 | Rapid |

| Subcutaneous (SC) | 1-2 mL | 25-27 | Slow |

| Oral Gavage (PO) | 0.25 mL (for 25g mouse) | 20-22 (gavage needle) | Variable |

This data is compiled from general guidelines for animal studies and should be optimized for specific experimental conditions.[3][4]

Experimental Protocols

The following are generalized protocols for the administration of a novel compound like this compound in mice. Note: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Dose-Range Finding (Maximum Tolerated Dose - MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Protocol:

-

Use a cohort of healthy, age-matched mice (e.g., C57BL/6 or BALB/c).

-

Start with a low dose, estimated from in vitro efficacy data, and escalate the dose in subsequent cohorts of animals.

-

Administer this compound via the intended route of administration (e.g., intraperitoneal injection) once daily or on an alternate-day schedule.

-

Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered grooming.

-

The MTD is typically defined as the dose that results in a maximum of 15-20% body weight loss and no mortality or other severe clinical signs.[5]

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol:

-

Administer a single dose of this compound to mice at a dose below the MTD.

-

Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

-

Process blood samples to isolate plasma.

-

Analyze the concentration of this compound in plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Efficacy Study in a Mouse Tumor Model

Objective: To evaluate the anti-tumor activity of this compound in a relevant mouse cancer model.

Protocol:

-

Establish tumors in immunocompromised (for human cell line xenografts) or immunocompetent (for syngeneic models) mice. For example, by subcutaneously injecting cancer cells.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound at one or more doses below the MTD, following a schedule informed by the PK data (e.g., once daily, three times a week). The vehicle used for this compound formulation should be administered to the control group.

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., Western blot to confirm IAP degradation, immunohistochemistry).

Signaling Pathway of this compound

This compound, as a pan-IAP degrader, is designed to induce the ubiquitination and subsequent proteasomal degradation of cIAP1, cIAP2, and XIAP. This action is expected to remove the brakes on apoptosis, leading to cancer cell death.

Figure 2: Proposed signaling pathway for this compound-mediated degradation of IAPs, leading to the induction of apoptosis.

References

- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of pan-IAP degraders via a CRBN recruiting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

CST626 solubility and stock solution preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

CST626 is a potent, cell-permeable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Inhibitor of Apoptosis Proteins (IAPs). As a pan-IAP degrader, this compound effectively targets cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP) for proteasomal degradation. This targeted protein degradation leads to the modulation of key signaling pathways, including the NF-κB and apoptotic pathways, making this compound a valuable tool for research in oncology and immunology. These application notes provide detailed information on the solubility of this compound, protocols for the preparation of stock solutions, and methodologies for its application in cell-based assays.

Physicochemical Properties and Solubility

This compound is a white to off-white solid. The molecular weight of this compound is 1103.43 g/mol .[1][2]

Solubility Data

This compound exhibits solubility in various organic solvents and aqueous formulations, which is critical for its application in both in vitro and in vivo studies.

| Solvent/Formulation | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 110.34 | 100 | --- |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 | 2.27 | Requires sonication for complete dissolution.[3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 | 2.27 | Requires sonication for complete dissolution.[3] |

| 10% DMSO, 90% Corn Oil | 2.5 | 2.27 | Requires sonication for complete dissolution.[3] |

Stock Solution Preparation

Proper preparation of stock solutions is crucial for accurate and reproducible experimental results.

High-Concentration Stock Solution in DMSO (100 mM)

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

Protocol:

-

Weigh out the desired amount of this compound powder using an analytical balance.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 110.34 mg of this compound in 1 mL of DMSO.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) or sonication may be used to aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

In Vivo Formulation (2.5 mg/mL)

This protocol describes the preparation of a formulation suitable for in vivo administration.

Materials:

-

This compound powder

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

Protocol:

-

Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Weigh the required amount of this compound to achieve a final concentration of 2.5 mg/mL.

-

Add the vehicle to the this compound powder.

-

Sonicate the mixture until the this compound is fully dissolved, resulting in a clear solution.[3]

-

The solution should be prepared fresh before each use.

Mechanism of Action: IAP Degradation

This compound is a heterobifunctional molecule that recruits IAP proteins to the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of IAPs has significant downstream effects on cell survival and inflammatory signaling pathways.

References

Application Notes and Protocols for CST626: Determining Optimal Treatment Duration for IAP Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction